molecular formula C8H10ClN3 B095114 4-(N,N-Dimethylamino)benzenediazonium chloride CAS No. 100-04-9

4-(N,N-Dimethylamino)benzenediazonium chloride

Cat. No.: B095114
CAS No.: 100-04-9
M. Wt: 183.64 g/mol
InChI Key: CCIAVEMREXZXAK-UHFFFAOYSA-M
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Description

4-(N,N-Dimethylamino)benzenediazonium chloride is a diazonium salt characterized by a benzene ring substituted with a dimethylamino (-N(CH₃)₂) group and a diazonium (-N₂⁺) group. Its molecular formula is C₈H₁₀ClN₃, with a molecular weight of 199.64 g/mol. The dimethylamino group, being electron-donating, stabilizes the diazonium ion through resonance and inductive effects, enhancing its stability compared to unsubstituted benzenediazonium chloride.

This compound is primarily used in organic synthesis, particularly in the preparation of azo dyes and as a coupling agent in electrophilic aromatic substitution reactions. Its zinc chloride complexes (e.g., trichlorozincate salts) are often employed to improve stability and solubility in industrial applications.

Properties

IUPAC Name

4-(dimethylamino)benzenediazonium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIAVEMREXZXAK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

24564-52-1 (Parent)
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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DSSTOX Substance ID

DTXSID60883290
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

100-04-9
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Record name Benzenediazonium, 4-(dimethylamino)-, chloride (1:1)
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Record name 4-(N,N-dimethylamino)benzenediazonium chloride
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Preparation Methods

Core Reaction Pathway

The synthesis of 4-(N,N-dimethylamino)benzenediazonium chloride begins with the diazotization of 4-(N,N-dimethylamino)aniline. This reaction involves the treatment of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) under acidic, low-temperature conditions (0–5°C). The overall reaction can be summarized as:

4-(N,N-Dimethylamino)aniline+NaNO2+2HCl4-(N,N-Dimethylamino)benzenediazonium chloride+NaCl+2H2O\text{4-(N,N-Dimethylamino)aniline} + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{this compound} + \text{NaCl} + 2\text{H}2\text{O}

The dimethylamino group’s strong electron-donating nature enhances the nucleophilicity of the aromatic ring, accelerating the diazotization process compared to unsubstituted anilines.

Reagent Ratios and Temperature Control

Critical to the reaction’s success is maintaining a molar ratio of 1:1.05 (amine to NaNO2_2) to ensure complete conversion while minimizing side reactions such as diazoamino compound formation. Temperature control is paramount; deviations above 5°C risk thermal decomposition of the diazonium salt into phenolic byproducts. Industrial protocols often employ jacketed reactors with glycol cooling systems to stabilize the exothermic reaction.

Optimization of Reaction Conditions

Acid Selection and Concentration

The choice of acid profoundly influences reaction efficiency. Hydrochloric acid (HCl) is preferred for chloride salt formation, with concentrations typically ranging from 2–4 M. Higher acidity (pH < 1) favors the nitrosonium ion (NO+^+), the active nitrosating agent, while moderate acidity (pH 1–3) stabilizes the diazonium intermediate. Comparative studies with tetrafluoroboric acid (HBF4_4)—used for tetrafluoroborate salts—demonstrate that chloride salts exhibit marginally lower stability but superior solubility in aqueous media.

Table 1: Impact of Acid Type on Diazonium Salt Stability

Acid UsedCounterionStability at 25°CSolubility in H2_2O
HClCl^-ModerateHigh
HBF4_4BF4_4^-HighLow

Stirring Time and Additive Effects

Reaction completion typically requires 30–60 minutes of vigorous stirring. Prolonged stirring (>90 minutes) risks hydrolysis, particularly in the presence of residual water. Additives such as sodium acetate (Method B in recent studies) adjust pH post-reaction to neutralize excess acid, enhancing product isolation. This approach has been shown to improve yields by 12–15% compared to unadjusted conditions.

Purification and Stabilization Techniques

Crystallization Protocols

Crude this compound is isolated via vacuum filtration and purified through recrystallization from ethanol-water mixtures (3:1 v/v). The compound’s limited thermal stability necessitates cold crystallization (0–5°C), yielding bright yellow crystals with >95% purity. Alternative solvents like acetone or acetonitrile are avoided due to their propensity to induce decomposition.

Stabilization Strategies

Diazonium salts are inherently unstable in dry, solid states. Stabilization is achieved by maintaining a damp crystalline structure or storing the compound as a concentrated aqueous solution at 2–8°C. Industrial formulations often incorporate inert salts (e.g., ZnCl2_2) to suppress premature decomposition during storage.

Comparative Analysis with Related Diazonium Salts

Reactivity Trends in Substituted Diazonium Salts

The dimethylamino group’s electron-donating capacity differentiates this compound from analogs with electron-withdrawing substituents. For instance, 4-nitrobenzenediazonium chloride exhibits reduced electrophilicity, requiring harsher conditions for coupling reactions.

Table 2: Substituent Effects on Diazonium Salt Reactivity

SubstituentElectronic EffectCoupling Rate (Relative)
-N(CH3_3)2_2Strong donating1.00 (Reference)
-OCH3_3Moderate donating0.78
-NO2_2Strong withdrawing0.32

Industrial Adaptations

Scalable production leverages continuous flow reactors, where precise control over residence time and temperature minimizes decomposition risks. A 2024 pilot study demonstrated a 22% increase in yield compared to batch processes, attributing gains to reduced thermal gradients .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Dimethylamino)benzenediazonium chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic substitution reactions, where the diazonium group is replaced by other substituents such as halides, hydroxyl groups, or alkoxy groups.

    Coupling Reactions: It is commonly used in azo coupling reactions to form azo dyes. This involves the reaction with phenols or aromatic amines to produce brightly colored azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr) are used under mild conditions.

    Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    Reduction Reactions: Reducing agents like sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are employed.

Major Products Formed

Scientific Research Applications

Organic Synthesis

4-(N,N-Dimethylamino)benzenediazonium chloride is primarily used as an intermediate in the synthesis of azo dyes. These dyes are essential in the textile and printing industries due to their vibrant colors and stability. The compound participates in azo coupling reactions, where it reacts with phenols or aromatic amines to form azo compounds.

Reaction Type Description
Azo CouplingReacts with phenols or amines to produce azo dyes.
Electrophilic SubstitutionActs as an electrophile in various substitution reactions.

Biological Applications

Recent studies have highlighted the potential biological activities of this compound, particularly its antimicrobial properties. It has shown effectiveness against various bacterial strains, which can be summarized as follows:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Biochemical Assays

In biochemical research, this compound is employed for labeling biomolecules and studying enzyme mechanisms. Its ability to form stable complexes with biomolecules enhances its utility in various assays.

Synthesis of Azo Dyes

A notable case study involves the synthesis of various azo dyes using this compound as a precursor. For example, researchers successfully synthesized a series of azo compounds by coupling it with different aromatic amines, demonstrating high yields and vibrant colors suitable for textile applications.

Antimicrobial Studies

In another study focusing on its antimicrobial properties, researchers evaluated the effectiveness of this compound against clinical isolates of bacteria. The results showed significant inhibitory effects, establishing a foundation for further exploration into its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-(N,N-dimethylamino)benzenediazonium chloride involves the formation of a highly reactive diazonium ion. This ion can undergo various reactions, such as coupling with nucleophiles or substitution with other groups. The diazonium ion acts as an electrophile, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Key Compounds for Comparison

The following diazonium salts are selected based on structural and functional similarities:

Benzenediazonium chloride (base compound).

p-Nitrophenyldiazonium chloride (electron-withdrawing substituent).

4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride (complex substituent and counterion).

4-(N,N-Dimethylamino)benzenediazonium trichlorozincate (zinc complex variant).

Comparative Analysis

Table 1: Structural and Functional Comparison of Diazonium Salts
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Stability Solubility Key Applications
Benzenediazonium chloride None C₆H₅ClN₂⁺ 140.57 Low Moderate in water Azo dye synthesis
p-Nitrophenyldiazonium chloride -NO₂ (electron-withdrawing) C₆H₄ClN₃O₂ 185.57 Moderate Low in polar solvents Reactive intermediates
4-(N,N-Dimethylamino)benzenediazonium chloride -N(CH₃)₂ (electron-donating) C₈H₁₀ClN₃ 199.64 High High in polar solvents Dyes, coupling reactions
4-(N,N-Dimethylamino)benzenediazonium trichlorozincate -N(CH₃)₂ + ZnCl₃⁻ counterion C₈H₁₀Cl₃N₃Zn 344.91 Very High Soluble in organic solvents Industrial dye synthesis
4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline Chloride Zinc Chloride -N(C₂H₅)(CH₂CH₂OH) + ZnCl₂ C₁₀H₁₄Cl₃N₃OZn 359.94 High High in DMF/DMSO Specialty dyes, photoresists

Detailed Findings

Stability Trends: Electron-donating groups (e.g., -N(CH₃)₂) significantly enhance stability by delocalizing the positive charge on the diazonium ion. In contrast, electron-withdrawing groups (e.g., -NO₂ in p-nitrophenyldiazonium chloride) reduce stability, making the compound more reactive but prone to decomposition. Zinc chloride complexes (e.g., trichlorozincate salts) further stabilize diazonium ions by forming coordination bonds, enabling storage and handling under milder conditions.

Solubility: The dimethylamino derivative exhibits high solubility in polar solvents like water and ethanol due to its ionic nature. Zinc-containing complexes show enhanced solubility in organic solvents (e.g., DCM, DMF), making them suitable for reactions in non-aqueous media.

Applications :

  • p-Nitrophenyldiazonium chloride : Used in fast-color-base dyes (e.g., FAST SCARLET GG) due to its high reactivity with electron-rich aromatics.
  • Zinc chloride complexes : Preferred in industrial settings for azo coupling reactions requiring prolonged stability.

The dimethylamino variant and its zinc complexes are safer alternatives, with improved thermal stability.

Biological Activity

4-(N,N-Dimethylamino)benzenediazonium chloride, with the CAS number 100-04-9, is a diazonium salt that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This compound is primarily utilized in organic synthesis, particularly in the production of azo dyes, but its potential biological effects, including antimicrobial and anticancer activities, are of significant interest.

The synthesis of this compound involves the diazotization of 4-(N,N-dimethylamino)aniline using sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). The reaction can be summarized as follows:

4 N N dimethylamino aniline+NaNO2+HCl4 N N dimethylamino benzenediazonium chloride+NaCl+H2O\text{4 N N dimethylamino aniline}+\text{NaNO}_2+\text{HCl}\rightarrow \text{4 N N dimethylamino benzenediazonium chloride}+\text{NaCl}+\text{H}_2\text{O}

This compound is characterized by a highly reactive diazonium ion that can participate in various chemical reactions, including electrophilic substitution and coupling reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth at specific concentrations. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa40 µg/mL

Anticancer Activity

The compound has also been studied for its potential anticancer effects. In vitro tests have shown that it can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer). The proposed mechanism involves induction of apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Case Study: HepG2 Cell Line

In a controlled experiment, HepG2 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis.

Concentration (µM) % Apoptosis
010%
1025%
2045%
4070%

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon decomposition. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to cellular damage and death. The diazonium ion acts as an electrophile, facilitating the formation of new chemical bonds with nucleophiles present in biological systems.

Comparison with Related Compounds

Compared to other diazonium salts, such as benzenediazonium chloride or 4-nitrobenzenediazonium chloride, the presence of the dimethylamino group enhances the reactivity and selectivity of this compound in coupling reactions, making it particularly valuable in synthetic organic chemistry.

Compound Functional Group Reactivity
This compoundDimethylaminoHigh
Benzenediazonium chlorideNoneModerate
4-Nitrobenzenediazonium chlorideNitroLower due to electron-withdrawing effect

Q & A

Q. How should 4-(N,N-Dimethylamino)benzenediazonium chloride be stored to maintain stability during experiments?

The compound is highly unstable in aqueous solutions and degrades via decomposition to phenol and nitrogen gas. To minimize degradation:

  • Storage : Keep at 0–6°C in airtight, light-protected containers .
  • Handling : Prepare fresh solutions immediately before use. Avoid prolonged exposure to ambient light or heat.
  • Monitoring : Track decomposition using UV-Vis spectroscopy (loss of diazonium peak at ~300 nm) or gas chromatography (N₂ detection) .

Q. What are the primary decomposition products of this compound, and how do they affect experimental outcomes?

Decomposition generates phenol derivatives and nitrogen gas , which can interfere with reaction stoichiometry or introduce unwanted byproducts. For example:

  • Phenol formation may quench reactive intermediates in coupling reactions.
  • Nitrogen gas release can cause pressure buildup in sealed systems.
    Mitigation : Use inert atmospheres (e.g., argon) and real-time monitoring via FTIR or mass spectrometry .

Q. What methods are recommended for assessing the antimicrobial activity of this compound?

  • Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
  • Time-kill kinetics : Monitor bacterial viability over 24 hours using colony-forming unit (CFU) counts.
  • Controls : Include solvent-only controls to isolate compound-specific effects .

Q. How can researchers enhance the stability of this compound in aqueous solutions?

  • pH control : Maintain acidic conditions (pH 4–5) using citrate or phosphate buffers.
  • Additives : Include stabilizers like sulfonic acids (e.g., naphthalene-1,5-disulfonate) to slow hydrolysis.
  • Low-temperature reactions : Conduct syntheses at 0–5°C to reduce thermal degradation .

Advanced Research Questions

Q. How can researchers optimize Sandmeyer reactions using this diazonium salt to synthesize aryl halides?

  • Catalyst selection : Use Cu(I)Cl for chlorination or Cu(I)Br for bromination. Avoid excess halide ions to prevent side reactions.
  • Temperature control : Maintain 0–5°C during diazonium salt formation, then gradually warm to 50°C for halogenation.
  • Workup : Extract products with dichloromethane and purify via column chromatography (silica gel, hexane/ethyl acetate) .

Q. What strategies are effective for determining safe dosage thresholds in in vivo studies?

  • In vitro cytotoxicity assays : Use HepG2 or HEK293 cell lines to establish IC₅₀ values.
  • Pharmacokinetic modeling : Measure plasma half-life and tissue distribution in rodent models via LC-MS/MS.
  • Dose escalation : Start at 1 mg/kg and monitor biomarkers (e.g., liver enzymes, oxidative stress markers) .

Q. How can electrochemical properties of this compound be leveraged in material science applications?

  • Cyclic voltammetry : Characterize redox behavior in acetonitrile with 0.1 M TBAPF₆ as electrolyte. The dimethylamino group enhances electron-donating capacity, enabling use in conductive polymers.
  • Surface modification : Electrograft the diazonium salt onto carbon electrodes for biosensor development. Optimize deposition potential (e.g., −0.5 V vs. Ag/AgCl) .

Q. What synthetic pathways are available for coupling this diazonium salt with aromatic boronic acids?

  • Suzuki-Miyaura coupling : Use Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DMF/H₂O (3:1) at 80°C.
  • Purification : Remove Pd residues via activated charcoal filtration.
  • Yield optimization : Pre-activate boronic acids with pinacol ester protection (e.g., 4-(N,N-dimethylamino)phenylboronic acid pinacol ester) to enhance reactivity .

Q. How can kinetic studies elucidate the decomposition mechanism of this compound?

  • HPLC monitoring : Track diazonium concentration decay using a C18 column (acetonitrile/water, 60:40).
  • Arrhenius analysis : Calculate activation energy (Eₐ) from rate constants at 5°C, 25°C, and 45°C.
  • DFT calculations : Model transition states for N₂ elimination using Gaussian09 with B3LYP/6-31G* basis set .

Q. What experimental approaches identify cellular toxicity mechanisms in eukaryotic systems?

  • ROS detection : Use DCFH-DA fluorescence to quantify reactive oxygen species in treated cells.
  • Apoptosis assays : Perform Annexin V/PI staining followed by flow cytometry.
  • Enzyme inhibition studies : Measure caspase-3/7 activity via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(N,N-Dimethylamino)benzenediazonium chloride
Reactant of Route 2
4-(N,N-Dimethylamino)benzenediazonium chloride

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